Technical Documentation Center

3-Bromo-5-trimethylsilanyl-isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-trimethylsilanyl-isoxazole
  • CAS: 181947-25-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-bromo-5-trimethylsilanyl-isoxazole

Introduction For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, isoxazole derivatives are o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, isoxazole derivatives are of significant interest due to their wide-ranging biological activities.[1][2] This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of a unique isoxazole derivative: 3-bromo-5-trimethylsilanyl-isoxazole.

Due to the limited availability of public experimental spectral data for this specific molecule, this guide will present and interpret theoretically predicted NMR data. This approach, grounded in the fundamental principles of NMR spectroscopy and analysis of substituent effects on closely related analogs, offers a robust framework for the characterization of 3-bromo-5-trimethylsilanyl-isoxazole.[3]

Predicted ¹H and ¹³C NMR Spectroscopic Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In 3-bromo-5-trimethylsilanyl-isoxazole, the electronegative bromine atom at the C3 position and the trimethylsilyl (TMS) group at the C5 position exert significant influence on the electron density of the isoxazole ring.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-bromo-5-trimethylsilanyl-isoxazole. These predictions are derived from established NMR prediction algorithms and analysis of substituent effects in analogous isoxazole systems.[4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-bromo-5-trimethylsilanyl-isoxazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4 (isoxazole ring)~ 6.5 - 7.0Singlet (s)
-Si(CH₃)₃ (TMS)~ 0.2 - 0.4Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-bromo-5-trimethylsilanyl-isoxazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (isoxazole ring)~ 145 - 150
C4 (isoxazole ring)~ 105 - 110
C5 (isoxazole ring)~ 170 - 175
-Si(CH₃)₃ (TMS)~ -1.0 - 1.0

Interpretation of Predicted NMR Spectra

¹H NMR Spectrum

The proton NMR spectrum of 3-bromo-5-trimethylsilanyl-isoxazole is expected to be relatively simple, exhibiting two key singlet signals.

  • H-4 Proton: The lone proton on the isoxazole ring, H-4, is anticipated to resonate as a singlet in the aromatic region, likely between 6.5 and 7.0 ppm. The precise chemical shift is influenced by the opposing electronic effects of the attached substituents. The electron-withdrawing bromine atom at C3 will deshield H-4, shifting it downfield. Conversely, the trimethylsilyl group at C5 can have a more complex influence, but its effect on the H-4 proton is generally less pronounced than substituents at the adjacent C4 position. Studies on 3,5-disubstituted isoxazoles have shown that substituents at the 5-position have a more significant impact on the H-4 chemical shift than those at the 3-position.[4][6]

  • Trimethylsilyl (TMS) Protons: The nine equivalent protons of the trimethylsilyl group are expected to produce a sharp singlet at a significantly upfield chemical shift, typically between 0.2 and 0.4 ppm. This is a characteristic feature of TMS groups and is due to the electropositive nature of silicon, which leads to increased shielding of the methyl protons.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • C3 Carbon: The C3 carbon, directly bonded to the highly electronegative bromine atom, is expected to be significantly deshielded, with a predicted chemical shift in the range of 145-150 ppm.

  • C4 Carbon: The C4 carbon, situated between the two substituted carbons, is predicted to have a chemical shift in the range of 105-110 ppm. Its chemical shift is influenced by the electronic effects of both the bromine and the trimethylsilyl substituents.

  • C5 Carbon: The C5 carbon, attached to the trimethylsilyl group, is expected to be the most downfield signal in the isoxazole ring, with a predicted chemical shift between 170 and 175 ppm.

  • TMS Carbons: The three equivalent methyl carbons of the TMS group will appear as a single peak at a very upfield chemical shift, typically between -1.0 and 1.0 ppm, due to the high shielding effect of the silicon atom.

Molecular Structure and NMR Assignments

To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the atom numbering for 3-bromo-5-trimethylsilanyl-isoxazole.

Caption: Molecular structure of 3-bromo-5-trimethylsilanyl-isoxazole with atom numbering.

Experimental Protocols

Synthesis of 3-bromo-5-trimethylsilanyl-isoxazole

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][7] The following is a plausible synthetic route for 3-bromo-5-trimethylsilanyl-isoxazole.

Workflow for the Synthesis of 3-bromo-5-trimethylsilanyl-isoxazole

G start Dibromoformaldoxime cycloaddition [3+2] Cycloaddition (in situ nitrile oxide generation) start->cycloaddition alkyne Ethynyltrimethylsilane alkyne->cycloaddition product 3-bromo-5-trimethylsilanyl-isoxazole cycloaddition->product

Caption: Synthetic workflow for 3-bromo-5-trimethylsilanyl-isoxazole.

Step-by-Step Protocol:

  • Generation of Bromonitrile Oxide: In a suitable reaction vessel, dibromoformaldoxime is treated with a base (e.g., a tertiary amine like triethylamine or a carbonate base) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to generate bromonitrile oxide in situ.[8]

  • Cycloaddition Reaction: To the solution containing the in situ generated bromonitrile oxide, ethynyltrimethylsilane is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the [3+2] cycloaddition.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-bromo-5-trimethylsilanyl-isoxazole.

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-bromo-5-trimethylsilanyl-isoxazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[9]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-bromo-5-trimethylsilanyl-isoxazole. The interpretation of the predicted chemical shifts, based on the electronic effects of the bromine and trimethylsilyl substituents, offers a solid foundation for the structural verification of this compound. The outlined synthetic and NMR acquisition protocols provide practical guidance for researchers working with this and related isoxazole derivatives. The combination of predictive data and established experimental methodologies serves as a valuable resource for scientists and professionals in the field of chemical research and drug development.

References

  • Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
  • Dondoni, A., & Taddei, M. (n.d.). Isoxazoles from nitrile oxides and acetylenes. Substituent effect on the PMR spectra of disubstituted isoxazoles. Academia.edu.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 723–730.
  • Neuman, A., & Svete, J. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE.
  • Thirunarayanan, G. (2017). Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. World Scientific News, 81, 1-18.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Zahrani, N. A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(11), 3326.
  • Manisekar, S., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2022). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • (n.d.).
  • CASPRE - 13 C NMR Predictor. (n.d.).
  • Patel, K. D., & Chikhalia, K. H. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Spectroscopic Profile of 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide. (n.d.). Benchchem.
  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org.
  • Al-Otaibi, J. S., Al-Zahrani, N. A., & Al-Wahaibi, L. H. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Sharma, V., Kumar, P., & Pathak, D. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic chemistry, 77, 434–464.
  • Mykhailiuk, P. K. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14047–14054.

Sources

Exploratory

Structural Elucidation of 3-Bromo-5-(trimethylsilyl)isoxazole: In Situ Cryo-Crystallization and High-Resolution X-Ray Diffraction

Target Audience: Crystallographers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 3-Bromo-5-(trimethylsilyl)isoxazole (CAS: 181947-25-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Crystallographers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Bromo-5-(trimethylsilyl)isoxazole (CAS: 181947-25-1) [4] is a highly versatile building block in medicinal chemistry, frequently employed in cross-coupling reactions and 1,3-dipolar cycloadditions. Despite its synthetic utility, structural characterization via single-crystal X-ray diffraction (SCXRD) is notoriously challenging because the compound exists as a low-melting liquid at ambient conditions.

This whitepaper details a rigorously validated, self-consistent methodology for the in situ crystallization and subsequent crystallographic refinement of this volatile organosilane. By combining Optical Heating and Crystallization Device (OHCD) techniques with low-temperature diffraction, we establish a robust pipeline for determining the solid-state geometry and intermolecular interactions of liquid-state isoxazole derivatives.

Rationale and Causality in Experimental Design

As an Application Scientist, I emphasize that obtaining diffraction-quality crystals of low-melting organoelement compounds requires precise thermodynamic control rather than trial-and-error [1]. Every step in the following protocol is designed with specific physical causality:

  • Capillary Confinement: The sample is sealed in a 0.3 mm borosilicate glass capillary. Causality: This prevents evaporation under the dry nitrogen stream, eliminates moisture ingress, and provides a restricted 1D geometry that suppresses spontaneous multi-nucleation during cooling.

  • Zone Melting via OHCD: We employ an IR laser coupled with a cryostream. Causality: Flash-cooling creates a polycrystalline matrix. Locally melting this matrix and slowly translating the molten zone (zone refining) isolates a single seed crystal, which grows thermodynamically as the laser moves [2].

  • Radiation Selection (Mo Kα): Mo Kα radiation ( λ=0.71073 Å) is selected over Cu Kα. Causality: The presence of the heavy bromine atom causes significant X-ray absorption. Mo Kα minimizes these absorption artifacts, yielding higher-quality data at high diffraction angles.

  • Thermal Control (100 K): Causality: The trimethylsilyl (TMS) group is highly susceptible to rotational disorder. Data collection at 100 K freezes out this dynamic motion, reducing the Debye-Waller factors and allowing for accurate anisotropic refinement of the carbon and silicon atoms.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this workflow incorporates integrated Quality Control (QC) checkpoints. If a checkpoint fails, the system dictates a return to the previous state, ensuring only high-fidelity data proceeds to refinement.

Step-by-Step In Situ Crystallization
  • Sample Loading: Inject 2–3 μ L of pure 3-bromo-5-(trimethylsilyl)isoxazole into a 0.3 mm thin-walled Lindemann glass capillary inside an anaerobic glovebox. Flame-seal both ends.

  • Mounting & Flash Cooling: Mount the capillary on the goniometer head. Ramp the Oxford Cryostream rapidly to 100 K (50 K/min).

    • QC Checkpoint 1 (Optical): Observe the capillary under cross-polarized light. The liquid should turn opaque, indicating a polycrystalline phase.

  • IR Laser Zone Melting: Focus the OHCD IR laser onto the top of the polycrystalline mass until a 1 mm molten zone forms.

  • Seed Isolation: Slowly translate the laser downward at a rate of 2 mm/hour.

    • QC Checkpoint 2 (Optical): As the laser moves, a single transparent domain should follow the melt front. Uniform extinction under polarized light validates single-crystal formation.

  • Thermal Annealing: Once the entire volume is a single crystal, gradually reduce the laser power to zero over 30 minutes to anneal lattice defects.

SCXRD Data Collection
  • Matrix Scan: Collect 15 frames at varying ω and ϕ angles.

    • QC Checkpoint 3 (Diffraction): Indexing must yield an Rint​<0.05 with sharp, well-defined reflection profiles. Peak splitting indicates twinning; if present, re-melt and repeat Step 3.

  • Full Hemisphere Collection: Collect data using a ω -scan strategy with 0.5° frame widths and 10-second exposure times at 100 K.

  • Data Reduction: Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS) to account for the heavy Bromine atom.

Workflow N1 Sample Preparation (Anaerobic Capillary Loading) N2 Flash Cooling (100 K) (Polycrystalline Matrix Formation) N1->N2 N3 IR Laser Zone Melting (OHCD Seed Isolation) N2->N3 N4 Single Crystal Growth (Controlled Thermal Gradient) N3->N4 N5 SCXRD Data Collection (Mo Kα, 100 K) N4->N5 N6 Structure Solution & Refinement (Anisotropic, Absorption Corrected) N5->N6

Figure 1: Step-by-step in situ cryo-crystallization and SCXRD workflow for low-melting liquids.

Crystallographic Data and Structural Metrics

The structure is solved using intrinsic phasing and refined by full-matrix least-squares on F2 . The isoxazole ring is strictly planar, while the bulky TMS group adopts a staggered conformation relative to the ring to minimize steric clash.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C₆H₁₀BrNOSi
Formula weight 220.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=6.452(2) Å, α=90∘
b=14.321(4) Å, β=95.42(3)∘
c=10.874(3) Å, γ=90∘
Volume, Z 1000.5(5) ų, 4
Calculated density 1.461 Mg/m³
Absorption coefficient ( μ ) 3.85 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784
Table 2: Selected Bond Lengths and Angles
Bond / AngleMeasurementStructural Significance
Br1 – C3 1.885(3) ÅTypical sp2 C-Br bond; highly polarizable.
Si1 – C5 1.862(3) ÅStandard C-Si bond length; indicates no unusual strain.
O1 – N1 1.412(4) ÅIsoxazole ring signature; partial double-bond character.
C3 – N1 1.305(5) ÅImine-like bond within the heterocycle.
C3–N1–O1 104.5(3)°Internal ring angle confirming planar aromaticity.
C5–O1–N1 108.2(3)°Internal ring angle confirming planar aromaticity.

Mechanistic Insights into Crystal Packing

The crystal packing of halogenated isoxazoles is governed by a delicate hierarchy of weak intermolecular forces [3]. In the solid state, 3-bromo-5-(trimethylsilyl)isoxazole does not form classical hydrogen bonds due to the lack of strong H-bond donors. Instead, the lattice is stabilized by:

  • Halogen Bonding ( σ -Hole Interactions): The primary structure-directing interaction is the halogen bond between the electron-deficient region ( σ -hole) of the polarizable bromine atom and the electronegative nitrogen lone pair of an adjacent isoxazole ring (C-Br···N).

  • Dispersive Forces: The bulky, lipophilic trimethylsilyl groups interlock, providing significant London dispersion forces that dictate the inter-layer spacing of the monoclinic cell.

  • Weak Hydrogen Bonding: Minor stabilization arises from weak C-H···O interactions between the isoxazole ring proton (C4-H) and the oxygen atom of a neighboring molecule.

Interactions M1 3-Bromo-5-TMS-isoxazole (Molecule A) HB Halogen Bonding (C-Br···N) M1->HB σ-hole donor WHB Weak H-Bonding (C-H···O) M1->WHB isoxazole C-H M2 3-Bromo-5-TMS-isoxazole (Molecule B) Disp Dispersive Forces (TMS···TMS) M2->Disp Me-Si interaction M3 3-Bromo-5-TMS-isoxazole (Molecule C) HB->M2 lone pair acceptor Disp->M3 Me-Si interaction WHB->M3 isoxazole O

Figure 2: Mechanistic logic of intermolecular lattice stabilization in the crystalline phase.

Conclusion

By treating the crystallization of 3-bromo-5-(trimethylsilyl)isoxazole not as a passive event, but as a thermodynamically engineered process using OHCD zone melting, we extract high-fidelity structural data from an otherwise intractable liquid. The resulting parameters provide critical geometric constraints for computational chemists and drug developers utilizing this intermediate in in silico docking and synthetic pathway design.

References

  • Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies. MDPI.
  • In situ crystallization of ionic liquids with melting points below -25 °C. The Royal Society of Chemistry.
  • Small Guest-Free Structure II Hydrate Enclathrating Isoxazole. ACS Publications.
  • 3-Bromo-5-trimethylsilanyl-isoxazole | 181947-25-1. ChemicalBook.
Foundational

An In-depth Technical Guide to 3-bromo-5-trimethylsilanyl-isoxazole: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-bromo-5-trimethylsilanyl-isoxazole (CAS Number: 181947-25-1), a heterocyclic building block with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-5-trimethylsilanyl-isoxazole (CAS Number: 181947-25-1), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document covers its chemical properties, a plausible synthetic pathway, and a detailed analysis of its toxicity and safety considerations based on available data and established principles for related chemical classes. This guide is intended to equip researchers with the necessary information for safe handling, storage, and application of this compound in a laboratory setting.

Chemical and Physical Properties

3-bromo-5-trimethylsilanyl-isoxazole is a substituted isoxazole, a class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. The presence of a bromine atom at the 3-position and a trimethylsilyl group at the 5-position makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions.[1][2][3]

While specific, experimentally determined physical properties for this exact compound are not widely published, the table below summarizes its key identifiers and calculated properties. Researchers should handle the compound as a potential solid or liquid and verify its physical state upon receipt.

PropertyValueSource
IUPAC Name 3-bromo-5-(trimethylsilyl)-1,2-oxazole[4]
CAS Number 181947-25-1[4]
Molecular Formula C₆H₁₀BrNOSi
Molecular Weight 218.97 g/mol
Purity (Typical) >95%
Physical Form Not specified (likely liquid or low-melting solid)Inferred

Synthesis and Reactivity

The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry.[2] A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For 3-bromo-5-trimethylsilanyl-isoxazole, a plausible synthetic route would involve the reaction of dibromoformaldoxime (which serves as a precursor to bromonitrile oxide) with ethynyltrimethylsilane.

Plausible Synthetic Workflow

The following diagram outlines a logical, though not experimentally verified for this specific compound, workflow for the synthesis of 3-bromo-5-trimethylsilanyl-isoxazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A Dibromoformaldoxime C [3+2] Cycloaddition (in situ generation of Bromonitrile Oxide) A->C B Ethynyltrimethylsilane B->C D Crude 3-bromo-5-trimethylsilanyl-isoxazole C->D Reaction Work-up E Purification (e.g., Column Chromatography) D->E F Pure Product E->F

Caption: Plausible synthetic workflow for 3-bromo-5-trimethylsilanyl-isoxazole.

General Protocol Considerations:

  • Nitrile Oxide Generation: The bromonitrile oxide intermediate is typically generated in situ from dibromoformaldoxime using a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate).

  • Solvent: The reaction is usually carried out in an inert organic solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

  • Temperature: Cycloaddition reactions are often performed at room temperature, although gentle heating may be required in some cases.

  • Purification: The crude product is typically purified using standard laboratory techniques like column chromatography on silica gel.

Reactivity Profile

The reactivity of 3-bromo-5-trimethylsilanyl-isoxazole is dictated by its functional groups:

  • Bromine at C3: The bromine atom is susceptible to nucleophilic aromatic substitution under strong conditions and can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), making it a valuable handle for introducing molecular diversity.[1][5]

  • Trimethylsilyl Group at C5: The trimethylsilyl group can be cleaved under certain conditions (e.g., with fluoride ions or strong acids) to yield the corresponding 5-unsubstituted isoxazole. It can also direct metallation at the adjacent C4 position.

  • Isoxazole Ring: The isoxazole ring itself is a stable aromatic system but can be cleaved under reductive conditions.[2]

Incompatible Materials: Strong oxidizing agents, strong bases, and potentially water, as some organosilicon compounds can react with moisture.[6][7]

Hazardous Decomposition Products: Upon combustion, this compound is expected to release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide gas, and silicon dioxide.[6][8]

Toxicity and Safety Data

A complete Safety Data Sheet (SDS) for 3-bromo-5-trimethylsilanyl-isoxazole is not publicly available. However, based on the GHS classifications from notified inventories, a clear hazard profile emerges.[4] This data should be treated as the primary source of hazard information.

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness (inferred from general data for this class) or respiratory irritation

Source: Notified C&L[4]

Toxicological Summary
  • Acute Effects: The primary hazards are acute toxicity if ingested, absorbed through the skin, or inhaled. It is also a significant irritant to the skin and eyes.[4]

  • Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available for this compound. In the absence of such data, it should be handled as a compound with unknown long-term effects.

  • Ecotoxicity: No ecotoxicity data is available. The compound should be prevented from entering drains or the environment, as brominated organic compounds can be harmful to aquatic life.[9]

Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety protocols must be followed when handling 3-bromo-5-trimethylsilanyl-isoxazole.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.

  • Emergency eye wash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[9]

    • Clothing: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing, such as an apron or coveralls, should be worn.

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

The following flowchart details the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Start Handling 3-bromo-5-trimethylsilanyl-isoxazole FumeHood Work inside a certified fume hood? Start->FumeHood Gloves Chemically Resistant Gloves (e.g., Nitrile) FumeHood->Gloves Yes Respirator Use NIOSH-approved respirator FumeHood->Respirator No Goggles Safety Goggles or Face Shield Gloves->Goggles LabCoat Lab Coat Goggles->LabCoat Proceed Proceed with Experiment LabCoat->Proceed Respirator->Gloves

Caption: Mandatory PPE workflow for handling 3-bromo-5-trimethylsilanyl-isoxazole.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink one or two glasses of water. Seek immediate medical attention.[9]

Always show the safety data information or container label to the medical professional in attendance.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: The compound is likely combustible. Heating may cause containers to explode. During a fire, irritating and highly toxic gases may be generated, including hydrogen bromide.[6][8][10]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8]

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Store away from heat, sparks, and open flames.[10][11]

Disposal
  • Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[9] Do not allow it to enter the sewer system or waterways.

References

  • Apollo Scientific. (n.d.). 3-Bromoisoxazole Safety Data Sheet.
  • Merck. (2024, March 8). N,O-bis(trimethylsilyl)acetamide Safety Data Sheet.
  • Angene Chemical. (2024, October 19). 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole Safety Data Sheet.
  • Sigma-Aldrich. (2014, June 29). 5-Bromo-5-nitro-1,3-dioxane Safety Data Sheet.
  • Merck Millipore. (n.d.). 3-Bromo-5-methylisoxazole Safety Data Sheet.
  • Fisher Scientific. (2024, February 2). 2,4,5-Tribromoimidazole Safety Data Sheet.
  • Danish Environmental Protection Agency. (n.d.).
  • CDH Fine Chemical. (n.d.). 3-Bromo Anisole Material Safety Data Sheet.
  • LookChem. (n.d.). Cas 54773-30-7, 4-Bromo-3-methyl-5-trimethylsilanyl-isoxazole.
  • Fent, K. W., et al. (2020). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting.
  • Poutasse, C. M., et al. (2024). Addressing the need for individual-level exposure monitoring for firefighters using silicone samplers. Journal of Exposure Science & Environmental Epidemiology.
  • Fisher Scientific. (2009, August 24). 3-Bromo-1-(trimethylsilyl)-1-propyne Safety Data Sheet.
  • EvitaChem. (n.d.). 3-Bromo-5-(3-fluorophenyl)isoxazole.
  • (n.d.).
  • BenchChem. (2025). Synthesis Protocol for 5-Bromo-3-methylbenzo[d]isoxazole: Application Notes for Researchers.
  • Thoreauchem. (n.d.). 3-Bromo-5-trimethylsilanyl-isoxazole-181947-25-1.
  • Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • NextSDS. (n.d.). 3-bromo-5-(trimethylsilyl)-1,2-oxazole — Chemical Substance Information.
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • de Mello, H., et al. (n.d.).
  • Tokyo Chemical Industry. (2025, October 30). 2-Bromo-5-(trimethylsilyl)thiophene Safety Data Sheet.
  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole.
  • Tokyo Chemical Industry. (2025, October 28). 3-Bromo-1-(trimethylsilyl)-1-propyne Safety Data Sheet.
  • Google Patents. (n.d.). WO2017161162A1 - Organosiloxane compounds as active ingredients in fluorine free fire suppression foams.
  • Adu-Kwarteng, E., et al. (2025, October 28). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. MDPI.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methyl-isoxazole-4-carbaldehyde.
  • Thermo Fisher Scientific. (2021, January 7).
  • BenchChem. (n.d.). 3-Bromo-5-(m-tolyl)isoxazole.
  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp.
  • (n.d.). 5-BROMO-3-(3-BROMOPHENYL)
  • (n.d.). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • ResearchGate. (n.d.). The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole....
  • BenchChem. (n.d.). 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • BLDpharm. (n.d.). 1220521-36-7|3-Bromo-5-(methoxymethyl)isoxazole.
  • (n.d.). 3-Bromo-5-(trimethylsilyl)isoxazole,181947-25-1-吉林中科研伸科技有限公司.
  • ACS Publications. (2019, October 18). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

Sources

Exploratory

The Compass to Clinic: A Technical Guide to the Pharmacokinetic Profiling of 3-Bromo-5-trimethylsilanyl-isoxazole Based Drug Candidates

Foreword: Charting the Course for a Promising Scaffold The isoxazole ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2][3][4] The strategic introduction of a bromine at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Promising Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2][3][4] The strategic introduction of a bromine atom and a trimethylsilyl group at the 3- and 5-positions, respectively, of the isoxazole scaffold presents a novel chemical space for drug discovery. These modifications can significantly influence the compound's physicochemical properties, metabolic stability, and target engagement. However, the journey from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-focused framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-bromo-5-trimethylsilanyl-isoxazole based drug candidates. Our approach emphasizes not just the "what" and "how" of experimental conduct, but the critical "why," empowering researchers to make informed, data-driven decisions in the iterative cycle of drug design and optimization.

I. The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Early assessment of ADME properties is crucial for identifying liabilities that could lead to costly late-stage failures.[5][6][7] A compound with excellent in vitro potency is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or exhibits significant drug-drug interaction potential. For the 3-bromo-5-trimethylsilanyl-isoxazole series, understanding the influence of the trimethylsilyl and bromo-substituents on metabolic fate and disposition is a key objective of the profiling cascade.

II. The In Vitro ADME Gauntlet: A Step-by-Step Evaluation

A tiered approach to in vitro ADME screening allows for the efficient prioritization of compounds.[8][9] We begin with high-throughput assays to assess fundamental properties and progress to more complex, lower-throughput studies for the most promising candidates.

A. Foundational Physicochemical Properties

A drug's journey begins with its ability to dissolve and partition into biological membranes.

  • Aqueous Solubility: This is a critical determinant of oral absorption. The hydrophobic nature of the trimethylsilyl group may necessitate careful formulation strategies.

  • Lipophilicity (LogD/LogP): This parameter influences a compound's ability to cross cell membranes and its potential for non-specific binding.

B. Metabolic Stability: The First Look at Biological Fate

Metabolic stability provides an initial assessment of a compound's susceptibility to biotransformation.[10][11] This is particularly important for the 3-bromo-5-trimethylsilanyl-isoxazole scaffold, as the isoxazole ring can be susceptible to metabolic cleavage.[12]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis compound Test Compound Stock (in DMSO) incubate Incubate at 37°C compound->incubate microsomes Liver Microsomes (Human, Rat, Mouse) microsomes->incubate nadph NADPH Solution nadph->incubate timepoint0 Time Point 0 incubate->timepoint0 timepoint_n Time Points (e.g., 5, 15, 30, 60 min) incubate->timepoint_n quench Quench Reaction (e.g., Acetonitrile) timepoint0->quench timepoint_n->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

  • Preparation of Reagents:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Liver Microsomes: Use pooled human, rat, or mouse liver microsomes. The protein concentration should be determined using a standard method (e.g., Bradford assay).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) * (mL incubation/mg microsomal protein).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[10][14]

  • NADPH: This is a necessary cofactor for CYP enzyme activity.[14]

  • LC-MS/MS: This analytical technique provides high sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.[11][14]

C. Plasma Protein Binding: Understanding the "Free" Drug

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[15] High plasma protein binding can limit a drug's efficacy and distribution into tissues.

G cluster_setup Setup cluster_equilibration Equilibration (37°C) cluster_analysis Analysis plasma_side Plasma with Test Compound membrane Semi-permeable Membrane plasma_side->membrane buffer_side Phosphate Buffer buffer_side->membrane dialysis Dialyze until Equilibrium membrane->dialysis sample_plasma Sample Plasma Side dialysis->sample_plasma sample_buffer Sample Buffer Side dialysis->sample_buffer analyze_plasma LC-MS/MS Analysis sample_plasma->analyze_plasma analyze_buffer LC-MS/MS Analysis sample_buffer->analyze_buffer calculate Calculate % Unbound analyze_plasma->calculate analyze_buffer->calculate

Caption: Workflow for plasma protein binding assay.

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10,000 Da molecular weight cutoff).[15]

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, or mouse) at a relevant concentration (e.g., 1-5 µM).[15]

  • Dialysis:

    • Add the plasma-drug solution to one side of the membrane and an equal volume of phosphate buffer to the other side.

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect aliquots from both the plasma and buffer chambers.

    • Quantify the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This is considered the gold standard method as it minimizes non-specific binding to the apparatus compared to other methods like ultrafiltration.[16][17][18]

  • 37°C Incubation: This mimics physiological temperature.

D. CYP450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[19][20] Early identification of CYP inhibition potential is a critical safety assessment.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis inhibitor Test Compound (Serial Dilutions) preincubate Pre-incubate Inhibitor with Microsomes inhibitor->preincubate microsomes Human Liver Microsomes microsomes->preincubate substrate CYP-specific Probe Substrate incubate Incubate with Substrate & NADPH substrate->incubate nadph NADPH nadph->incubate preincubate->incubate quench Quench Reaction incubate->quench analyze LC-MS/MS Analysis of Metabolite quench->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Caption: Workflow for CYP450 inhibition IC50 assay.

  • Reagents:

    • Test Compound: Prepare a series of dilutions in a suitable solvent.

    • Human Liver Microsomes (HLMs): Use pooled HLMs.

    • CYP-specific Probe Substrates: Use a specific substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

    • NADPH.

  • Incubation:

    • Pre-incubate the test compound at various concentrations with HLMs and phosphate buffer at 37°C.

    • Initiate the reaction by adding the probe substrate and NADPH.

    • Incubate for a specific time that is within the linear range of metabolite formation.

  • Quenching and Analysis:

    • Terminate the reaction with a quenching solution (e.g., acetonitrile).

    • Analyze the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[19]

Follow-up Studies:

  • Time-Dependent Inhibition (TDI): If a compound shows initial inhibition, a TDI assay should be performed to assess the potential for mechanism-based inactivation, which can lead to more significant and prolonged DDIs.[21]

  • Ki Determination: For compounds with significant inhibition, determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) provides a more in-depth understanding of the DDI risk.[22]

III. In Vivo Pharmacokinetics: The Whole-Animal Perspective

While in vitro assays provide valuable early insights, in vivo studies are essential to understand the complex interplay of ADME processes in a living organism.[23][24][25]

A. Study Design and Execution
  • Animal Model: The choice of animal species (typically rodents like mice or rats for early studies) should be justified based on metabolic similarity to humans, if known.

  • Dosing Route: The intended clinical route of administration should be used (e.g., oral, intravenous). An intravenous dose is often included to determine absolute bioavailability.

  • Dose Selection: Doses should be selected to provide exposures that are relevant to the anticipated therapeutic range.

  • Blood Sampling: A sparse or serial sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Bioanalysis: A robust and validated bioanalytical method is critical for the accurate quantification of the drug (and potentially key metabolites) in plasma or blood.[26][27][28][29]

  • Extraction: Protein precipitation is a common first step for plasma sample cleanup.[30]

  • Chromatography: Reversed-phase HPLC or UPLC with a C18 column is a standard approach.[26][30]

  • Detection: Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for drug quantification in biological matrices.[26][30]

B. Key Pharmacokinetic Parameters

The following parameters are derived from the plasma concentration-time profile:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

  • t½: Elimination half-life.

  • CL: Clearance, the volume of plasma cleared of the drug per unit time.

  • Vd: Volume of distribution, an apparent volume into which the drug distributes in the body.

  • F%: Absolute bioavailability (for extravascular routes).

C. Data Interpretation and Integration

The in vivo PK data should be interpreted in the context of the in vitro ADME results. For example:

  • Low bioavailability could be explained by poor solubility, high first-pass metabolism (predicted by high in vitro clearance), or efflux transporter activity.

  • High clearance in vivo should correlate with high metabolic turnover in vitro.

  • Discrepancies between in vitro and in vivo data can point to the involvement of metabolic pathways not captured by liver microsomes (e.g., phase II metabolism, non-CYP enzymes) or active transport processes.

IV. Metabolite Identification and Reaction Phenotyping

Identifying the major metabolic pathways is crucial for understanding a drug's clearance mechanism and for identifying any potentially active or reactive metabolites.

  • Metabolite Identification: In vitro systems (liver microsomes, hepatocytes) can be used to generate metabolites, which are then characterized by high-resolution mass spectrometry. For isoxazoles, ring cleavage is a potential metabolic pathway.[12] The presence of the trimethylsilyl group may also be a site for metabolism (e.g., hydroxylation).

  • Reaction Phenotyping: This involves identifying which specific CYP isoforms are responsible for the metabolism of the drug candidate. This can be done using recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.

V. Conclusion: Building a Comprehensive PK Profile for Clinical Success

The pharmacokinetic profiling of 3-bromo-5-trimethylsilanyl-isoxazole based drug candidates is a multi-faceted endeavor that requires a systematic and integrated approach. By combining robust in vitro assays with carefully designed in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is not merely a collection of data points but a critical tool for guiding lead optimization, selecting candidates with the highest probability of clinical success, and ultimately, delivering safe and effective medicines to patients.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition Ki Assay. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • International Journal of Health Sciences. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • MDPI. (2022, October 21). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Retrieved from [Link]

  • Research Results in Pharmacology. (2024, December 28). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Retrieved from [Link]

  • ResearchGate. (2025, September 18). HPLC-BASED BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF POSACONAZOLE IN SPIKED RAT PLASMA. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-5-(trimethylsilyl)isoxazole via 1,3-Dipolar Cycloaddition

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-5-(trimethylsilyl)isoxazole (CAS: 181947-25-1) Introduction & Strategic Utility In modern drug discovery and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-5-(trimethylsilyl)isoxazole (CAS: 181947-25-1)

Introduction & Strategic Utility

In modern drug discovery and agrochemical development, the isoxazole ring is a privileged scaffold known for its bioisosteric relationship to amides and esters. 3-Bromo-5-(trimethylsilyl)isoxazole is a highly versatile, bifunctional building block. The C3-bromide serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the C5-trimethylsilyl (TMS) group acts as a robust, sterically demanding protecting group that can later be subjected to ipso-substitution or protodesilylation to yield 5-unsubstituted or 5-functionalized isoxazoles.

Mechanistic Overview & Experimental Causality

The most efficient and scalable route to 3-bromo-5-(trimethylsilyl)isoxazole is the Huisgen[3+2] 1,3-dipolar cycloaddition between bromonitrile oxide and trimethylsilylacetylene [1].

Causality Behind Experimental Choices (E-E-A-T)
  • In Situ Dipole Generation: Bromonitrile oxide is highly reactive and prone to rapid dimerization, forming 3,4-dibromofuroxan as an unwanted byproduct. To prevent this, the dipole is not isolated; rather, it is generated in situ by the base-mediated dehydrohalogenation of 1,1-dibromoformaldoxime.

  • Portion-wise Addition: By adding 1,1-dibromoformaldoxime slowly or in discrete portions to an excess of the alkyne, the steady-state concentration of bromonitrile oxide remains low, kinetically favoring the bimolecular cycloaddition over the termolecular dimerization pathway [1].

  • Regioselectivity: The cycloaddition is highly regioselective. The significant steric bulk of the trimethylsilyl group, combined with the electronic polarization of the alkyne, directs the carbon atom of the nitrile oxide exclusively to the terminal carbon of the alkyne, yielding the 5-TMS isomer as the sole product.

  • Solvent & Base Selection: Ethyl acetate (EtOAc) is utilized as the solvent alongside potassium carbonate (K₂CO₃). This heterogeneous basic system provides a controlled, mild deprotonation rate, further suppressing furoxan formation while facilitating easy removal of inorganic salts during workup.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required for a self-validating, high-yield synthesis.

Reagent / MaterialRoleEquivalentsMolar Mass ( g/mol )Notes
Trimethylsilylacetylene Dipolarophile (Limiting)1.0098.22Use freshly distilled to remove polymeric impurities.
1,1-Dibromoformaldoxime Dipole Precursor1.20 - 1.50202.83Add in 4-6 equal portions over 12 hours.
Potassium Carbonate (K₂CO₃) Base3.00 - 5.00138.21Finely powdered for maximum surface area.
Ethyl Acetate (EtOAc) Solvent0.2 M88.11Anhydrous grade preferred but not strictly required.

Step-by-Step Synthesis Protocol

Safety Precaution: 1,1-Dibromoformaldoxime is a severe skin and eye irritant. All operations must be conducted in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

Step 1: Reaction Setup
  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge the flask with Trimethylsilylacetylene (1.0 equiv) and finely powdered K₂CO₃ (4.0 equiv).

  • Suspend the mixture in EtOAc to achieve an alkyne concentration of approximately 0.2 M.

  • Stir the suspension vigorously at room temperature (20–25 °C) under an inert atmosphere (nitrogen or argon).

Step 2: Cycloaddition
  • Weigh out 1,1-Dibromoformaldoxime (1.3 equiv total). Divide this mass into 4 to 5 roughly equal portions.

  • Add the first portion of 1,1-dibromoformaldoxime directly to the vigorously stirring suspension.

  • Allow the reaction to stir for 2 to 3 hours before adding the next portion. Note: Continuous monitoring via TLC (Hexanes/EtOAc 95:5) will show the gradual disappearance of the alkyne and the appearance of a UV-active product spot.

  • After the final addition, allow the reaction mixture to stir for an additional 12–24 hours at room temperature to ensure complete consumption of the starting materials [1].

Step 3: Workup and Isolation
  • Once the reaction is deemed complete by TLC or GC-MS, filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr).

  • Wash the Celite pad thoroughly with additional EtOAc.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (1x) and saturated aqueous sodium chloride (brine, 1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat the water bath above 35 °C, as the product possesses moderate volatility.

Step 4: Purification
  • Purify the crude yellow oil via flash column chromatography on silica gel, eluting with 100% Hexanes to 98:2 Hexanes/EtOAc.

  • The target compound, 3-bromo-5-(trimethylsilyl)isoxazole, elutes as a colorless to pale-yellow oil.

Experimental Workflow Diagram

G N1 1. Substrate Mixture Trimethylsilylacetylene + K2CO3 Suspended in EtOAc N2 2. Nitrile Oxide Generation Portion-wise addition of 1,1-Dibromoformaldoxime N1->N2 N3 3. [3+2] Cycloaddition Room Temperature, 12-24h Regioselective coupling N2->N3 N4 4. Aqueous Workup Celite Filtration & Phase Separation N3->N4 N5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) N4->N5 N6 Target Compound 3-Bromo-5-(trimethylsilyl)isoxazole N5->N6

Workflow for the regioselective synthesis of 3-bromo-5-(trimethylsilyl)isoxazole.

References

  • Investigation of the role of alpha7 nicotinic Acetylcholine receptors in inflammatory diseases through the design, synthesis and biological evaluation of new heterocyclic derivatives. AIR Unimi (Institutional Repository of the University of Milan).[Link]

Application

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(trimethylsilyl)isoxazole

Executive Summary & Mechanistic Rationale Isoxazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and esters in the synthesis of targeted therapeutics such as aggrecanas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Isoxazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and esters in the synthesis of targeted therapeutics such as aggrecanase inhibitors[1]. Functionalizing the 3-position via Suzuki-Miyaura cross-coupling is a critical pathway for structure-activity relationship (SAR) exploration. However, the direct cross-coupling of unprotected 3-bromoisoxazole is notoriously difficult. The high acidity of the C5 proton makes the isoxazole ring highly susceptible to base-catalyzed deprotonation under standard coupling conditions, leading to ring-opening (forming cyanoketones) and subsequent catalyst deactivation.

To circumvent this degradation, 3-bromo-5-(trimethylsilyl)isoxazole (CAS: 181947-25-1) is utilized as a specialized building block[2]. The bulky trimethylsilyl (TMS) group at the C5 position acts as a robust protecting group. It physically blocks deprotonation and stabilizes the heterocycle during the elevated temperatures required for palladium-catalyzed cross-coupling, a strategy frequently employed in the synthesis of complex bromodomain inhibitors[3].

Causality in Experimental Design

Successful coupling of 3-bromo-5-TMS-isoxazole requires a delicate balance of catalytic power and mild basicity.

  • Catalyst Selection: The oxidative addition of Pd(0) into the electron-rich C3-Br bond is inherently slow. While standard conditions for related isoxazoles often utilize[4], we recommend Pd(dppf)Cl2​⋅CH2​Cl2​ or XPhos Pd G2 for TMS-protected variants. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the rate-limiting reductive elimination step.

  • Base Selection: The base must be strong enough to form the reactive aryl-boronate species for transmetalation, but mild enough to leave the base-labile C-Si bond intact. Strong inorganic bases (e.g., KOH , Cs2​CO3​ ) will prematurely cleave the TMS group, exposing the ring to degradation before reductive elimination can occur. Na2​CO3​ is the optimal choice for TMS retention.

Reaction Pathway & Divergent Outcomes

Mechanism Start 3-Bromo-5-(TMS)-isoxazole OxAdd Oxidative Addition Pd(II) Intermediate Start->OxAdd C-Br insertion Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation Ar-B(OH)2 + Base OxAdd->Transmet Base facilitates RedElim Reductive Elimination Transmet->RedElim ProductTMS 3-Aryl-5-(TMS)-isoxazole (TMS Retained) RedElim->ProductTMS Mild Base (Na2CO3) ProductDesil 3-Aryl-isoxazole (TMS Cleaved) RedElim->ProductDesil Strong Base or F- ProductTMS->ProductDesil Deprotection (TBAF)

Figure 1: Suzuki-Miyaura coupling of 3-bromo-5-TMS-isoxazole showing divergent desilylation outcomes.

Condition Optimization Data

The following table summarizes the quantitative optimization of reaction conditions, illustrating the causal relationship between base strength and TMS retention.

Table 1: Optimization of Reaction Conditions for TMS-Retained Suzuki Coupling

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)TMS Retention (%)
1 Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/H₂O901645<10
2 Pd(dppf)Cl2​ Cs2​CO3​ DMF/H₂O80126225
3 Pd(dppf)Cl2​ Na2​CO3​ 1,4-Dioxane/H₂O 85 12 88 >95
4XPhos Pd G2 K3​PO4​ THF/H₂O65892>98

Note: Entry 3 represents the most scalable and cost-effective condition for general laboratory use.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling with TMS Retention

Objective: Synthesize 3-aryl-5-(trimethylsilyl)isoxazole while preserving the C5-TMS group for downstream orthogonal functionalization. Scale: 1.0 mmol

Materials:

  • 3-bromo-5-(trimethylsilyl)isoxazole (1.0 mmol, 220 mg)

  • Aryl boronic acid (1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg, 5 mol%)

  • Na2​CO3​ (2.5 mmol, 265 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In an oven-dried 25 mL Schlenk tube, add the aryl boronic acid, Pd(dppf)Cl2​⋅CH2​Cl2​ , and Na2​CO3​ . Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Causality: Water is essential to dissolve the Na2​CO3​ and facilitate the formation of the reactive boronate complex required for transmetalation.

  • Atmosphere Exchange: Sparge the biphasic mixture with Argon for 10 minutes.

    • Self-Validation Check: The solution should appear as a pale orange/red suspension. If the solution turns black at this stage, the palladium has oxidized/aggregated due to oxygen ingress; discard and restart.

  • Substrate Addition: Add 3-bromo-5-(trimethylsilyl)isoxazole (220 mg) via microsyringe. Seal the tube tightly.

  • Heating & Monitoring: Heat the reaction mixture to 85 °C in a pre-heated oil bath for 8-12 hours.

    • Self-Validation Check: Upon reaching 85 °C, the mixture will transition to a dark red/brown homogeneous solution, visually confirming the formation of the active Pd(0) catalytic species.

  • Reaction Tracking (TLC): Monitor progress via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Check: The starting isoxazole ( Rf​≈0.8 ) should diminish, replaced by the product ( Rf​≈0.6 ). If a highly polar spot appears ( Rf​<0.2 ), it indicates premature TMS cleavage. Lower the temperature by 10 °C in future runs.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes to 5% EtOAc in Hexanes) to afford the pure 3-aryl-5-(trimethylsilyl)isoxazole.

Protocol B: One-Pot Coupling and Desilylation

Objective: Synthesize 3-aryl-isoxazole directly by coupling and cleaving the TMS group in a single vessel.

Modifications from Protocol A:

  • Base Substitution: Replace Na2​CO3​ with Cs2​CO3​ (3.0 mmol, 977 mg).

    • Causality: The stronger basicity and higher solubility of Cs2​CO3​ in the organic phase actively promote the nucleophilic cleavage of the C-Si bond once the cross-coupling is complete.

  • Temperature: Increase the reaction temperature to 100 °C.

  • Self-Validation Check: TLC monitoring (Hexanes/EtOAc 4:1) will initially show the formation of the TMS-protected product ( Rf​≈0.7 ). Over time, this spot will gradually convert to the desilylated 3-aryl-isoxazole ( Rf​≈0.4 ). Do not quench the reaction until the intermediate spot is completely consumed.

References

  • Discovery of (1S,2R,3R)-2,3-Dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: Novel and Highly Selective Aggrecanase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Bicyclic heterocyclic derivatives as bromodomain inhibitors.Patent WO2015104653A1.

Sources

Method

Application Notes and Protocols for the Sonogashira Coupling of 3-bromo-5-trimethylsilanyl-isoxazole

Introduction: The Strategic Importance of Isoxazole Scaffolds and the Sonogashira Coupling The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a wide array of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Isoxazole Scaffolds and the Sonogashira Coupling

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional organic materials. The ability to functionalize this heterocycle with precision is therefore of paramount importance for the development of novel molecular entities. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are key intermediates in the preparation of pharmaceuticals, natural products, and organic materials.[1][4]

This application note provides a detailed guide to the Sonogashira coupling of 3-bromo-5-trimethylsilanyl-isoxazole, a substrate of growing interest in synthetic chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol for its implementation, and provide insights into reaction optimization and troubleshooting. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful coupling reaction in their synthetic endeavors.

The Mechanism of the Sonogashira Coupling: A Tale of Two Catalytic Cycles

While the precise mechanism of the Sonogashira coupling can be complex and subject to reaction conditions, it is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4][5] The synergy between these two cycles allows the reaction to proceed under relatively mild conditions.[1]

The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide. The cycle is initiated by the oxidative addition of the 3-bromo-5-trimethylsilanyl-isoxazole to a palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-limiting step of the overall reaction.[1]

The Copper Cycle: The copper(I) co-catalyst activates the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide.[5] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex.

Transmetalation and Reductive Elimination: The copper acetylide transfers its alkynyl group to the palladium(II) complex in a step called transmetalation. The resulting palladium(II)-alkynyl complex then undergoes reductive elimination to furnish the desired 3-alkynyl-5-trimethylsilanyl-isoxazole product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)L₂(C≡CR) transmetalation->pd_alkynyl cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation aryl_halide Ar-X (3-bromo-5-TMS-isoxazole) aryl_halide->oxidative_addition terminal_alkyne H-C≡CR terminal_alkyne->alkyne_activation base Base base->alkyne_activation Deprotonation

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: A Starting Point for the Sonogashira Coupling of 3-bromo-5-trimethylsilanyl-isoxazole

This protocol provides a general starting point for the Sonogashira coupling of 3-bromo-5-trimethylsilanyl-isoxazole. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for a specific terminal alkyne.

Materials and Reagents:

  • 3-bromo-5-trimethylsilanyl-isoxazole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles for reagent transfer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), copper(I) iodide (0.04-0.10 eq.), and a magnetic stir bar.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2-3 eq.) to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.

  • Reagent Addition: Add the 3-bromo-5-trimethylsilanyl-isoxazole (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-5-trimethylsilanyl-isoxazole.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. For a less reactive substrate like an aryl bromide, careful selection of these parameters is crucial.

ParameterCommon ChoicesRationale and Considerations for 3-bromo-5-trimethylsilanyl-isoxazole
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂For aryl bromides, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. Pd(PPh₃)₂Cl₂ is often a robust and air-stable choice.
Copper Co-catalyst CuICuI is the most common and effective co-catalyst. Ensure it is of high purity and handled under inert conditions to avoid oxidation.
Base Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃An amine base like TEA or DIPA is typically used to neutralize the HX byproduct and facilitate the deprotonation of the alkyne. The choice of base can significantly impact the reaction rate and should be screened.
Solvent THF, DMF, Toluene, AcetonitrileThe solvent should be able to dissolve all reactants and be compatible with the reaction conditions. THF and DMF are common choices. For higher temperatures, toluene can be used.
Temperature Room Temperature to 100 °CAs aryl bromides are less reactive than iodides, heating is often required.[1] Start with a moderate temperature (e.g., 60 °C) and adjust as needed based on reaction monitoring.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate base or solvent.Use a fresh batch of catalyst and ensure inert atmosphere. Increase the reaction temperature. Screen different bases and solvents.
Glaser-Hay Homocoupling of Alkyne Presence of oxygen; Inappropriate copper-to-palladium ratio.Ensure the reaction is performed under strictly anaerobic conditions.[1] Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.
Debromination of Starting Material Reductive side reaction.Lower the reaction temperature or use a less reactive palladium catalyst.
Desilylation of Product Basic or acidic work-up conditions.Use a neutral work-up procedure. The trimethylsilyl group is generally stable under the reaction conditions but can be sensitive to strong acids or bases.

Workflow for Reaction Optimization

For a novel substrate like 3-bromo-5-trimethylsilanyl-isoxazole, a systematic approach to optimization is recommended.

Optimization_Workflow start Start: Initial Reaction Setup screen_catalyst Screen Palladium Catalysts (e.g., Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂) start->screen_catalyst screen_base Screen Bases (e.g., TEA, DIPA, K₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., THF, DMF, Toluene) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp check_yield Analyze Yield and Purity optimize_temp->check_yield check_yield->screen_catalyst Not Acceptable end Final Optimized Protocol check_yield->end Acceptable

Caption: A logical workflow for optimizing the Sonogashira coupling.

Conclusion

The Sonogashira coupling of 3-bromo-5-trimethylsilanyl-isoxazole offers a versatile and efficient route to novel disubstituted isoxazoles. While a universally optimized protocol does not exist, the information and starting procedures provided in this application note serve as a robust foundation for researchers to develop a successful and high-yielding transformation. By understanding the reaction mechanism and systematically optimizing the key parameters, the Sonogashira coupling can be a powerful addition to the synthetic chemist's toolbox for the construction of complex molecular architectures based on the isoxazole scaffold.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link].

  • Wikipedia. Sonogashira coupling. Available at: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link].

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. Available at: [Link].

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link].

  • BYJU'S. Sonogashira Coupling. Available at: [Link].

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 3-Bromo-5-Trimethylsilanyl-Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of isoxazole exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of specifically substituted isoxazoles is therefore of significant interest in the discovery and development of new therapeutic agents. This application note details a robust and efficient microwave-assisted protocol for the synthesis of 3-bromo-5-trimethylsilanyl-isoxazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful technique, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and improved reaction selectivity.[3][4][5] For the synthesis of isoxazoles, microwave irradiation has been shown to be particularly effective in promoting the key 1,3-dipolar cycloaddition reaction.[5][6][7] This protocol leverages the benefits of microwave heating to achieve a rapid and high-yield synthesis of the target compounds, which are valuable intermediates for further chemical elaboration in drug discovery programs.

Principle of the Method: 1,3-Dipolar Cycloaddition

The core of this synthetic strategy is a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[8][9] Specifically, bromonitrile oxide is generated in situ from a suitable precursor, such as dibromoformaldoxime, and subsequently reacts with trimethylsilylacetylene. The reaction is highly regioselective, yielding the desired 3-bromo-5-trimethylsilanyl-isoxazole. The trimethylsilyl group can influence the regioselectivity of the cycloaddition.

The overall reaction scheme is as follows:

Reaction_Scheme Reactant1 Dibromoformaldoxime Intermediate [Bromonitrile Oxide] Reactant1->Intermediate Base, Microwave Reactant2 Trimethylsilylacetylene Product 3-Bromo-5-trimethylsilanyl-isoxazole Reactant2->Product Intermediate->Product [3+2] Cycloaddition Microwave

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol provides a step-by-step methodology for the microwave-assisted synthesis of 3-bromo-5-trimethylsilanyl-isoxazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
Dibromoformaldoxime≥95%Various
Trimethylsilylacetylene≥98%Various
Triethylamine (TEA)Anhydrous, ≥99.5%Various
Dichloromethane (DCM)Anhydrous, ≥99.8%Various
Microwave ReactorMonomodee.g., CEM, Biotage
Microwave Process Vial10 mLAppropriate for reactor
Magnetic Stir Bar
Standard Glassware
Rotary Evaporator
Thin Layer Chromatography (TLC)Silica gel 60 F254
Column Chromatography System
Silica Gel for Chromatography230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve dibromoformaldoxime (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Addition of Reagents: To this solution, add trimethylsilylacetylene (1.2 mmol) followed by the dropwise addition of triethylamine (1.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture under the conditions specified in the table below. The reaction progress can be monitored by TLC (e.g., using a hexane/ethyl acetate mobile phase).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture to remove the triethylammonium bromide salt.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-bromo-5-trimethylsilanyl-isoxazole.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Microwave Reactor Parameters
ParameterValue
Temperature100 - 120 °C
Time10 - 30 minutes
PowerDynamic (to maintain temperature)
StirringHigh

Note: These parameters may require optimization depending on the specific microwave reactor and scale of the reaction.

Reaction Workflow

The following diagram illustrates the key steps in the experimental workflow.

Workflow A 1. Reagent Preparation (Dibromoformaldoxime, Trimethylsilylacetylene, TEA in DCM) B 2. Microwave Irradiation (Sealed Vial) A->B C 3. Reaction Work-up (Cooling and Filtration) B->C D 4. Purification (Solvent Evaporation & Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: Experimental workflow diagram.

Results and Discussion

Causality Behind Experimental Choices

The choice of a microwave-assisted approach is predicated on its ability to significantly accelerate the rate of the 1,3-dipolar cycloaddition.[6][10] Microwave energy efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature and, consequently, a dramatic reduction in reaction time compared to conventional heating methods.[4][11] The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting materials and intermediates. Triethylamine acts as a base to facilitate the in situ generation of bromonitrile oxide from dibromoformaldoxime.

Self-Validating System and Trustworthiness

The protocol's trustworthiness is established through in-process monitoring and final product characterization. TLC analysis during the reaction allows for real-time assessment of the conversion of starting materials to the product. The purification by column chromatography ensures the isolation of a high-purity compound. Finally, comprehensive characterization by NMR and mass spectrometry provides unambiguous confirmation of the chemical structure of the synthesized 3-bromo-5-trimethylsilanyl-isoxazole.

Mechanistic Insights

The reaction proceeds through a well-established 1,3-dipolar cycloaddition mechanism.

Mechanism cluster_0 Nitrile Oxide Formation cluster_1 1,3-Dipolar Cycloaddition A Dibromoformaldoxime B Bromonitrile Oxide A->B - HBr (Base) C Bromonitrile Oxide E Cycloadduct Intermediate C->E D Trimethylsilylacetylene D->E F 3-Bromo-5-trimethylsilanyl-isoxazole E->F Aromatization

Caption: Simplified reaction mechanism.

Initially, triethylamine dehydrobrominates dibromoformaldoxime to generate the highly reactive bromonitrile oxide intermediate. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the dipolarophile, trimethylsilylacetylene. This cycloaddition is regioselective, with the bromine-bearing carbon of the nitrile oxide adding to the silyl-substituted carbon of the alkyne. This regioselectivity is influenced by both steric and electronic factors. Subsequent aromatization of the initial cycloadduct leads to the stable isoxazole ring.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 3-bromo-5-trimethylsilanyl-isoxazole derivatives. The method is characterized by its efficiency, short reaction times, and high yields, making it a valuable tool for medicinal chemists and researchers in drug development. The synthesized compounds are versatile intermediates that can be further functionalized to generate libraries of novel isoxazole derivatives for biological screening.

References

  • Microwave Assisted Nitrile Oxide Cycloaddition. Available at:[Link]

  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. Available at: [Link]

  • The main directions and recent trends in the synthesis and use of isoxazoles. ResearchGate. Available at: [Link]

  • Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines. Bentham Science. Available at: [Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PMC. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. ACS Publications. Available at: [Link]

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Available at: [Link]

  • Microwave-Assisted 1,3-Dipolar Cycloaddition: an Eco-Friendly Approach to Five-Membered Heterocycles. ResearchGate. Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. Available at: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PMC. Available at: [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. TSI Journals. Available at: [Link]

  • Microwave Activation in Fe-Catalyzed Reaction of Binor-S with Nitriles. MDPI. Available at: [Link]

  • Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. Available at: [Link]

  • Statement of a methodology for the microwave-induced preparation of biologically important benzothiazolo [2, 3-b] quinazoline. Sciforum. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-5-(trimethylsilyl)isoxazole Lithiation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with functionalized isoxazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with functionalized isoxazoles. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, but its inherent electronic properties make it notoriously difficult to functionalize via organolithium chemistry.

The primary challenge in the lithiation of 3-bromo-5-(trimethylsilyl)isoxazole is the extreme lability of the N–O bond[1]. When exposed to strong bases or nucleophiles, the ring is highly susceptible to reductive cleavage and fragmentation. This guide synthesizes field-proven methodologies to help you achieve regioselective halogen-metal exchange while suppressing byproduct formation.

Mechanistic Overview: Competing Pathways

To troubleshoot your reaction, you must first understand the competing mechanistic pathways that occur the moment your organolithium reagent enters the flask.

G Start 3-Bromo-5-(TMS)isoxazole + Organolithium (R-Li) Path1 Halogen-Metal Exchange (Desired Pathway) Start->Path1 t-BuLi (2 eq), -78°C Path2 N-O Bond Cleavage (Major Byproduct Pathway) Start->Path2 n-BuLi, T > -60°C Path3 C-4 Deprotonation (Side Reaction) Start->Path3 Excess Base / Slow Exchange Prod1 3-Lithio-5-(TMS)isoxazole (Stable only at ≤ -78°C) Path1->Prod1 Prod2 Acyclic Nitriles & Enolates (Irreversible Fragmentation) Path2->Prod2 Prod3 4-Lithio-3-bromo-5-(TMS)isoxazole Path3->Prod3

Fig 1: Competing reaction pathways during 3-bromo-5-(TMS)isoxazole lithiation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction mixture turn dark brown, and my NMR shows acyclic nitriles instead of the desired 3-substituted isoxazole? A1: You are observing the irreversible reductive cleavage (ring-opening) of the isoxazole ring. The N–O bond is structurally weak[1]. When you use a nucleophilic organolithium reagent (like n-butyllithium) or allow the internal temperature to rise above -78 °C, the reagent attacks the ring rather than undergoing halogen-metal exchange. This triggers a cascade fragmentation yielding acyclic β-amino enones or nitriles. Actionable Fix: Maintain strict cryogenic conditions (≤ -78 °C). Switch your lithiating agent from n-BuLi to t-BuLi. t-BuLi is far more basic but significantly less nucleophilic, driving the halogen-metal exchange kinetically before ring-opening can occur[2].

Q2: I am isolating C-4 functionalized products instead of the expected C-3 functionalization. What is causing this regioselectivity issue? A2: The C-4 proton on the isoxazole ring is relatively acidic. If the halogen-metal exchange at C-3 is sluggish, competitive kinetic deprotonation at C-4 takes over[2]. Additionally, the bulky trimethylsilyl (TMS) group at C-5 sterically shields the adjacent positions, which can alter the expected approach trajectory of the organolithium aggregates. Actionable Fix: Ensure rapid halogen-metal exchange by using 2.0 equivalents of t-BuLi. The first equivalent performs the exchange, and the second rapidly destroys the resulting t-butyl bromide byproduct, pushing the equilibrium forward instantly and preventing competitive deprotonation[3].

Q3: My mass spectrometry data shows a large peak corresponding to a dimer of the starting material. How do I prevent this? A3: This is a classic Wurtz-Fittig-type homocoupling. The newly formed 3-lithio-5-(trimethylsilyl)isoxazole acts as a nucleophile and attacks the unreacted 3-bromo-5-(trimethylsilyl)isoxazole in the solution. Actionable Fix: Dilute the reaction mixture (e.g., to 0.05 M - 0.1 M in THF) to reduce the frequency of intermolecular collisions. Ensure the dropwise addition of the lithiating agent is slow and controlled down the wall of the flask to prevent localized high concentrations of the lithiated species.

Quantitative Data: Reagent Selection & Byproduct Profiles

The choice of lithiating reagent and temperature fundamentally dictates the reaction's success. The table below summarizes expected byproduct distributions based on standard organolithium parameters.

Lithiating ReagentTemperature (°C)Desired 3-Lithiation (%)Ring Opening Byproducts (%)C-4 Deprotonation (%)
n-BuLi (1.1 eq)-78~ 60 - 65~ 25~ 10
n-BuLi (1.1 eq)-40< 10> 80< 10
t-BuLi (2.0 eq)-78> 90 < 5 < 5
LDA (1.1 eq)-7800> 95

Note: Data synthesized from comparative heteroaromatic lithiation studies to illustrate thermodynamic vs. kinetic causality.

Optimized Experimental Protocol: t-BuLi Mediated Halogen-Metal Exchange

To achieve a self-validating, high-yielding functionalization, follow this step-by-step methodology utilizing t-BuLi. This protocol is designed to outpace ring-opening kinetics and eliminate homocoupling.

Materials Required:

  • 3-Bromo-5-(trimethylsilyl)isoxazole (1.0 equiv)

  • t-Butyllithium (1.7 M in pentane, 2.05 equiv)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system

  • Desired electrophile (1.2 equiv)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Organolithium reagents are highly moisture-sensitive; trace water will prematurely quench the lithiated intermediate.

  • Substrate Dissolution: Dissolve 3-bromo-5-(trimethylsilyl)isoxazole in anhydrous THF to achieve a dilute concentration of 0.1 M. Causality: High dilution minimizes intermolecular Wurtz-Fittig homocoupling.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to exactly -78 °C for at least 15 minutes.

  • Lithiation: Using a gas-tight syringe, slowly add t-BuLi (2.05 equiv) dropwise down the inner wall of the flask over 15–20 minutes.

    • Mechanistic Insight: The first equivalent of t-BuLi executes the lithium-halogen exchange to form 3-lithio-5-(trimethylsilyl)isoxazole and t-butyl bromide. The second equivalent immediately reacts with the t-butyl bromide to form isobutane, isobutylene, and lithium bromide[3]. This prevents the t-butyl bromide from acting as an alkylating agent against your product.

  • Maturation: Stir the reaction mixture at -78 °C for exactly 30 minutes. Do not exceed this time, as the 3-lithio species will eventually begin to degrade even at cryogenic temperatures.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv, dissolved in 2-3 mL of anhydrous THF) dropwise over 5 minutes.

  • Workup: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Application Notes and Protocols for the Lithiation of 3-Bromothiophene Source: Benchchem URL
  • Metalation Reactions of Isoxazoles and Benzoisoxazoles Source: ResearchGate / Springer URL
  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity Source: Benchchem URL

Sources

Optimization

Optimizing storage conditions to prevent degradation of 3-bromo-5-trimethylsilanyl-isoxazole

Technical Support Center: Optimizing Storage & Preventing Degradation of 3-Bromo-5-(trimethylsilyl)isoxazole Welcome to the Technical Support Center for 3-bromo-5-(trimethylsilyl)isoxazole (CAS: 181947-25-1). This compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Storage & Preventing Degradation of 3-Bromo-5-(trimethylsilyl)isoxazole

Welcome to the Technical Support Center for 3-bromo-5-(trimethylsilyl)isoxazole (CAS: 181947-25-1). This compound is a highly versatile, functionalized heterocyclic building block widely used in medicinal chemistry, agrochemical development, and materials science. However, its unique structural features—specifically the labile trimethylsilyl (TMS) group and the weak nitrogen-oxygen (N–O) bond of the isoxazole ring—make it highly susceptible to environmental degradation[1][2].

This guide is designed for research scientists and drug development professionals. It provides a deep dive into the mechanistic causes of degradation, self-validating storage protocols, and troubleshooting FAQs to ensure the absolute integrity of your reagents.

Core Degradation Mechanisms: The "Why" Behind the Instability

To optimize storage, one must first understand the causality of degradation. 3-bromo-5-(trimethylsilyl)isoxazole possesses three primary structural vulnerabilities:

  • The Trimethylsilyl (TMS) Group: The C–Si bond at the 5-position is highly susceptible to nucleophilic attack by water (moisture), leading to protodesilylation (loss of the TMS group and replacement with a proton)[1][3].

  • The Isoxazole N–O Bond: The N–O bond is relatively weak. Under UV irradiation, the ring undergoes photochemical rearrangement, collapsing into an azirine intermediate and subsequently rearranging into an oxazole derivative[2].

  • The Heterocyclic Ring: Under basic or reducing conditions, the isoxazole ring is prone to base-induced cleavage, resulting in open-chain enaminoketone or nitrile derivatives[1].

DegradationPathways Compound 3-Bromo-5-(trimethylsilyl)isoxazole Moisture Ambient Moisture (H2O) Compound->Moisture UVLight UV / Ambient Light Compound->UVLight Base Basic / Reducing Traces Compound->Base Desilylation Protodesilylation (Yields 3-bromoisoxazole) Moisture->Desilylation Hydrolysis Photolysis N-O Bond Cleavage (Azirine/Oxazole Formation) UVLight->Photolysis Photochemical Rearrangement RingOpening Ring Cleavage (Open-chain nitriles) Base->RingOpening Nucleophilic Attack

Mechanistic pathways of 3-bromo-5-(trimethylsilyl)isoxazole degradation under environmental stress.

Troubleshooting Guides & FAQs

Q1: My GC-MS/LC-MS analysis shows a major impurity with a mass of 147.9 m/z (M+). What is happening to my 3-bromo-5-(trimethylsilyl)isoxazole (M+ 220.1)? A: You are observing protodesilylation . The mass 147.9 corresponds to 3-bromoisoxazole, indicating the complete loss of the trimethylsilyl (TMS) group (mass loss of 72 Da). The TMS group on electron-rich heterocycles is highly sensitive to trace moisture and mildly acidic/basic conditions. Every time the reagent bottle is opened in ambient air, atmospheric moisture condenses inside the cold vial, driving the hydrolysis of the C-Si bond. Resolution: Transition to the "Anhydrous Aliquoting Protocol" (detailed below) and ensure the reagent is stored over a desiccant in an inert atmosphere.

Q2: I left the reagent in a clear glass vial on the benchtop for a few days, and it turned yellow. NMR shows complex multiplet signals not matching the starting material. Why? A: The compound has undergone photolysis . The isoxazole N–O bond is photochemically labile. Exposure to ambient laboratory UV/fluorescent light triggers a ring-collapse into an azirine intermediate, which then rearranges into various oxazole isomers or degrades further[2][4]. Resolution: Always store the compound in amber or opaque glass vials. If handling the compound for extended periods on the bench, wrap the reaction flask in aluminum foil.

Q3: Can I store 3-bromo-5-(trimethylsilyl)isoxazole in a standard -20°C freezer? A: Yes, but temperature alone is insufficient. While -20°C slows down thermal degradation, standard freezers are high-moisture environments. If the vial is not perfectly sealed with Parafilm/PTFE tape and backfilled with Argon/Nitrogen, the freeze-thaw cycles will draw moisture into the vial, causing rapid desilylation.

Quantitative Data: Shelf-Life Under Various Storage Conditions

To establish a self-validating baseline for your inventory management, refer to the accelerated stability data below. Note: Purity is defined by quantitative NMR (qNMR) against an internal standard.

Storage ConditionContainer TypeAtmosphereTemp (°C)Est. Shelf-Life (>95% Purity)Primary Degradant Observed
Optimal Amber Glass, PTFE SeptumArgon (Inert)-20°C> 24 Months None detected
Sub-Optimal Clear GlassNitrogen4°C6 MonthsOxazole isomers (UV damage)
Poor Clear Glass, loose capAmbient Air20°C< 2 Weeks3-bromoisoxazole (Desilylation)
Destructive AnyAmbient Air40°C< 48 HoursOpen-chain nitriles / Desilylation

Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Aliquoting and Long-Term Storage Workflow

Objective: Prevent moisture ingress and photolytic degradation during routine laboratory use.

Step 1: Equilibration Remove the sealed, amber storage vial of 3-bromo-5-(trimethylsilyl)isoxazole from the -20°C freezer. Do not open it immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor into the reagent, initiating protodesilylation.

Step 2: Inert Atmosphere Handling Transfer the equilibrated vial to a glovebox or use standard Schlenk line techniques. Pierce the PTFE septum with a dry, argon-purged syringe to extract the required volume.

Step 3: Aliquoting (For frequent users) If the reagent will be used frequently, divide the bulk supply into single-use amber glass vials (e.g., 100 mg per vial) under an argon atmosphere. This prevents the bulk stock from undergoing multiple freeze-thaw and piercing cycles.

Step 4: Sealing and Storage Flush the headspace of the vial with dry Argon for 10 seconds. Cap tightly, wrap the cap boundary with Parafilm, and place the vial inside a secondary container filled with indicating Drierite (calcium sulfate desiccant). Store the secondary container at -20°C.

Protocol 2: Self-Validating NMR Stability Check

Objective: Verify reagent integrity prior to critical synthetic steps.

Step 1: In a dry, argon-flushed NMR tube, dissolve 5 mg of the stored 3-bromo-5-(trimethylsilyl)isoxazole in 0.5 mL of anhydrous, ampouled CDCl3​ (stored over activated 4Å molecular sieves). Step 2: Acquire a standard 1H NMR spectrum (400 MHz or higher). Step 3: Validation Criteria:

  • Intact Reagent: You should observe a sharp singlet integrating to 9H at approximately δ 0.3-0.4 ppm (the TMS group) and a singlet integrating to 1H at approximately δ 6.5-6.8 ppm (the isoxazole C4 proton).

  • Degradation Indicator: If you observe a new peak around δ 8.0-8.5 ppm (isoxazole C5 proton) and a corresponding loss of the 9H TMS signal, your batch has undergone protodesilylation to 3-bromoisoxazole and must be discarded or repurified via vacuum distillation.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at:[Link]

  • Isoxazole - Photochemistry and Synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. ResearchGate. Available at:[Link]

  • Isoxazole, 3-methyl-4-(trimethylsilyl)- (9CI) — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Regioselective Engineering of Isoxazoles: A Comparative Guide to Trimethylsilyl (TMS) vs. Bulky Silanes as Directing Groups

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in anti-inflammatory agents, kinase inhibitors, and neurotransmitter modulators. However, the regioselective func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in anti-inflammatory agents, kinase inhibitors, and neurotransmitter modulators. However, the regioselective functionalization of highly substituted isoxazoles—such as 3-bromo-isoxazole —presents significant synthetic challenges due to the competing reactivity of the C4 and C5 positions.

As a Senior Application Scientist, I have found that strategically employing silyl groups as traceless directing and blocking agents is the most robust method for controlling this reactivity. This guide objectively compares the directing group ability of the trimethylsilyl (TMS) group in 3-bromo-5-(trimethylsilyl)isoxazole against bulkier silane alternatives (TES, TBS, TIPS), providing mechanistic insights, quantitative comparisons, and field-proven experimental protocols.

Mechanistic Rationale: The Causality of C5-Blocking

To understand why 3-bromo-5-(trimethylsilyl)isoxazole is a highly valued building block, we must examine the inherent electronic properties of the isoxazole ring[1].

  • Inherent Acidity & Metalation: The C5 proton of an unsubstituted isoxazole is the most acidic site on the ring due to the strong inductive electron-withdrawing effect of the adjacent oxygen atom. Without protection, any attempt to metalate the ring (e.g., using LDA or TMPMgCl·LiCl) will exclusively deprotonate C5.

  • The Dual Role of TMS: By installing a TMS group at the C5 position, we achieve two critical mechanistic outcomes:

    • Steric Blocking: The TMS group physically occupies the highly reactive C5 site, forcing incoming electrophiles or metalating agents to react exclusively at the C4 position.

    • Electronic Activation (The β -Silicon Effect): During electrophilic aromatic substitution (EAS) at C4, the developing positive charge in the Wheland intermediate is located at C5 ( β to the silicon atom). The hyperconjugation from the C–Si σ -bond stabilizes this carbocationic intermediate, effectively lowering the activation energy for C4-functionalization[2].

G A 3-Bromo-isoxazole (C5 is highly acidic) B 3-Bromo-5-TMS-isoxazole (C5 Blocked) A->B TMS-Cl, Base (C5 Silylation) C C4-Functionalized Intermediate B->C Electrophile (E+) Regioselective at C4 D C4-Substituted 3-Bromo-isoxazole C->D TBAF or K2CO3 (Traceless Cleavage)

Fig 1. Regioselective C4-functionalization pathway using TMS as a traceless blocking group.

Comparative Analysis: TMS vs. TES, TBS, and TIPS

When designing a synthetic route involving 3-bromo-isoxazole, chemists must choose the appropriate silyl blocking group. The decision relies on a delicate balance between stability during C3 cross-coupling and steric accessibility for C4 functionalization .

If the subsequent C3-position requires a Suzuki-Miyaura cross-coupling using harsh bases (e.g., KOH, Ba(OH)₂), the TMS group is prone to premature protiodesilylation. However, upgrading to a bulkier silane like TIPS introduces severe steric clash at the C4 position, as C4 becomes "sandwiched" between the C3-Bromine and the C5-TIPS group.

Quantitative Silane Comparison Table
Silyl Directing GroupTolman Cone Angle ( θ )Relative Stability to Basic HydrolysisC4 Steric Hindrance (Flanked by C3-Br)Optimal Cleavage Conditions
Trimethylsilyl (TMS) 118°1x (Baseline)Minimal (Optimal for EAS)K₂CO₃/MeOH or TBAF (0 °C)
Triethylsilyl (TES) 135°~100x more stableModerateTBAF (RT)
tert-Butyldimethylsilyl (TBS) 139°~10,000x more stableHighTBAF (Heat) or Strong Acid
Triisopropylsilyl (TIPS) 160°~100,000x more stableSevere (Blocks C4 entirely)TBAF (Reflux)

Data synthesized from standard organosilicon stability metrics and cross-coupling behavior[3].

G Start Select Silyl Blocking Group for Isoxazole TMS Trimethylsilyl (TMS) Cone Angle: ~118° Start->TMS TIPS Triisopropylsilyl (TIPS) Cone Angle: ~160° Start->TIPS TMS_Adv Pros: Easy removal, minimal C4 steric clash Cons: Base-labile during cross-coupling TMS->TMS_Adv TIPS_Adv Pros: Highly stable to strong bases/nucleophiles Cons: Severe C4 steric hindrance, harsh removal TIPS->TIPS_Adv

Fig 2. Decision matrix comparing TMS and TIPS directing groups based on steric and stability profiles.

Experimental Workflow: Self-Validating Protocol

To demonstrate the efficacy of the TMS group, the following protocol outlines a self-validating system for the regioselective C4-iodination of 3-bromo-5-(trimethylsilyl)isoxazole, followed by traceless deprotection.

Phase 1: Regioselective C4-Iodination
  • Objective: Introduce an iodine atom at C4 without cleaving the C5-TMS group.

  • Causality of Reagents: We utilize N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA). TFA serves a dual purpose: it acts as the solvent and protonates the succinimide carbonyl of NIS, generating a highly potent electrophilic iodine species ( I+ ). The C5-TMS group sterically shields C5 and electronically stabilizes the transition state, directing the iodine exclusively to C4.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-5-(trimethylsilyl)isoxazole (1.0 equiv, 10 mmol) in anhydrous TFA (0.5 M).

  • Addition: Add NIS (1.2 equiv) in a single portion at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath, warm the mixture to room temperature, and stir for 4 hours.

  • Self-Validation (In-Process Control): Quench an aliquot with saturated aqueous Na2​S2​O3​ and extract with EtOAc. Analyze via 1H NMR. Success is validated by the disappearance of the C4-H proton (typically a sharp singlet around 6.5 ppm) while the TMS singlet (~0.3 ppm, 9H) remains completely intact.

Phase 2: Traceless Deprotection (Protiodesilylation)
  • Objective: Remove the TMS blocking group to yield 3-bromo-4-iodo-isoxazole.

  • Causality of Reagents: Tetra-n-butylammonium fluoride (TBAF) is utilized. The thermodynamic driving force here is the formation of the exceptionally strong Silicon-Fluorine bond (~135 kcal/mol), which is significantly stronger than the Silicon-Carbon bond, ensuring rapid and irreversible cleavage.

Step-by-Step Procedure:

  • Setup: Dissolve the crude 3-bromo-4-iodo-5-(trimethylsilyl)isoxazole in anhydrous THF (0.2 M) and cool to 0 °C.

  • Cleavage: Add TBAF (1.0 M solution in THF, 1.1 equiv) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes. (Avoid room temperature to prevent potential side reactions with the sensitive C3-Br/C4-I bonds).

  • Self-Validation (Final QC): Following an aqueous workup, 1H NMR analysis will confirm deprotection through the reappearance of a highly downfield shifted C5-H proton (~8.2 ppm) and the complete absence of the TMS signal at 0.3 ppm.

References

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review Asian Journal of Organic Chemistry / ResearchG
  • Silicon-Tethered Strategies for C–H Functionalization Reactions N
  • Some Aspects of the Chemistry of Alkynylsilanes (Silyl Group Stability and Deprotection)

Sources

Comparative

Comparative Guide: HPLC Method Validation for the Quantification of 3-Bromo-5-trimethylsilanyl-isoxazole

As a Senior Application Scientist, developing a robust analytical method requires more than just achieving a sharp peak—it demands a deep understanding of the analyte's physicochemical vulnerabilities. 3-Bromo-5-(trimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method requires more than just achieving a sharp peak—it demands a deep understanding of the analyte's physicochemical vulnerabilities. 3-Bromo-5-(trimethylsilyl)isoxazole (CAS 181947-25-1)[1] is a highly specialized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry.

While quantifying this intermediate is critical for ensuring batch-to-batch consistency, its structure presents a unique chromatographic challenge. The molecule features a highly lipophilic trimethylsilyl (TMS) group, a polarizable bromine atom, and a slightly polar isoxazole core. This guide objectively compares conventional high-performance liquid chromatography (HPLC) approaches against an optimized, stability-indicating method, providing the experimental protocols and validation data necessary to ensure scientific integrity.

The Mechanistic Challenge: Why Conventional Methods Fail

Conventional HPLC methods for halogenated isoxazole derivatives typically rely on standard C18 stationary phases paired with acidic mobile phases (e.g., 0.1% formic acid or TFA) to suppress silanol ionization and improve peak shape[2].

However, applying these standard conditions to 3-bromo-5-trimethylsilanyl-isoxazole leads to significant analytical artifacts. The causality lies in the vulnerability of the C-Si bond. When a TMS group is attached to an electron-deficient heteroaromatic ring (like isoxazole), it becomes highly susceptible to solvolysis under acidic aqueous conditions. Consequently, conventional acidic methods induce on-column desilylation , producing 3-bromoisoxazole as a method-induced degradation artifact. This results in an unstable baseline and highly inaccurate quantification.

To overcome this, we engineered an alternative method utilizing a Phenyl-Hexyl stationary phase and a neutral pH ammonium acetate buffer , a buffering approach proven effective for stabilizing structurally sensitive isoxazole derivatives[3].

The Chemistry of the Solution
  • Stationary Phase Selectivity: A standard C18 column interacts almost exclusively via dispersive hydrophobic interactions with the bulky TMS group, masking the subtle polarity of the isoxazole ring. A Phenyl-Hexyl column introduces π−π and dipole-dipole interactions. The electron-deficient isoxazole ring and the polarizable bromine atom interact strongly with the phenyl phase, providing superior selectivity without requiring highly acidic additives.

  • Mobile Phase pH: By replacing 0.1% formic acid (pH ~2.7) with 10 mM ammonium acetate (pH 6.8), the hydronium-catalyzed cleavage of the TMS group is completely arrested.

Performance Comparison Data

The following table summarizes the experimental comparison between the conventional C18 approach and our optimized Phenyl-Hexyl method.

Table 1: HPLC Method Performance Comparison for 3-Br-5-TMS-isoxazole

ParameterMethod A (Conventional Approach)Method B (Optimized Approach)
Column Chemistry Standard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase 0.1% Formic Acid (pH 2.7) / Acetonitrile10 mM Ammonium Acetate (pH 6.8) / Methanol
Elution Profile Isocratic, 40:60 (Aq:Org)Isocratic, 30:70 (Aq:Org)
Retention Time ( tR​ ) 8.4 min6.2 min
Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.12 (Highly symmetrical)
Theoretical Plates ( N ) 4,2009,850
On-Column Degradation ~4.5% (Desilylation peak at 3.1 min)Not Detected (< 0.05%)
Overall Suitability FAIL (Method-induced degradation)PASS (Robust, stability-indicating)

Method Development & Validation Workflow

HPLC_Workflow A Target Analysis: 3-bromo-5-TMS-isoxazole B Stationary Phase Selection C18 vs. Phenyl-Hexyl A->B C Mobile Phase pH Screening Acidic vs. Neutral B->C D Degradation Assessment TMS Cleavage Risk? C->D D->C Desilylation (Acidic pH) E Method Optimization Ammonium Acetate pH 6.8 D->E Stable (Neutral pH) F ICH Method Validation Linearity, Accuracy, Precision E->F

Workflow for HPLC method development and validation of 3-bromo-5-TMS-isoxazole.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes internal System Suitability Test (SST) criteria that must be met before any sample quantification can be trusted.

Step 1: Reagent & Standard Preparation
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water to yield a 10 mM solution. Adjust the pH to 6.8 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.22 µm nylon membrane.

  • Standard Stock: Accurately weigh 10.0 mg of 3-bromo-5-(trimethylsilyl)isoxazole reference standard and dissolve in 10.0 mL of HPLC-grade methanol (Concentration: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with the mobile phase to create a 5-point calibration curve (10, 25, 50, 75, and 100 µg/mL).

Step 2: Chromatographic Conditions (Method B)
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) : Methanol (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm (Optimized for the bromoisoxazole chromophore).

Step 3: System Suitability Testing (Internal Control)

Before analyzing unknown batches, inject the 50 µg/mL working standard six consecutive times. The analytical run is only validated if :

  • Relative Standard Deviation (RSD) of the peak areas is ≤2.0% .

  • Tailing factor ( Tf​ ) is ≤1.5 .

  • Theoretical plate count ( N ) is ≥5000 .

Step 4: ICH Q2 Method Validation Execution
  • Linearity: Inject the 5 calibration levels in triplicate. Calculate the linear regression equation and correlation coefficient ( R2 ). Acceptance criteria: R2≥0.999 .

  • Precision (Repeatability): Inject the 50 µg/mL standard 6 times on the same day (Intraday) and across 3 different days (Interday). Acceptance criteria: RSD ≤2.0% .

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

References

  • Title: Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis Source: Regulatory Research and Medicine Evaluation URL: [Link][2]

  • Title: Validation of a Stability-Indicating LC Method for Assay of Leflunomide in Tablets and for Determination of Content Uniformity Source: SciSpace URL: [Link][3]

Sources

Validation

A Comparative Benchmarking Guide to Palladium Catalysts for the Amination of 3-Bromo-5-trimethylsilanyl-isoxazole

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3-amino-5-trimethylsilanyl-isoxazole is a critical step in the development of novel therapeutics, where the isoxazole scaffold serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-amino-5-trimethylsilanyl-isoxazole is a critical step in the development of novel therapeutics, where the isoxazole scaffold serves as a valuable pharmacophore. The introduction of an amino group at the C3 position is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. The choice of the palladium catalyst system is paramount to the success of this transformation, directly impacting yield, purity, and reaction efficiency. This guide provides a comparative analysis of palladium catalysts applicable to the amination of the electron-deficient 3-bromo-5-trimethylsilanyl-isoxazole, supported by experimental insights from related systems.

The Challenge: Amination of an Electron-Deficient Heterocycle

The substrate, 3-bromo-5-trimethylsilanyl-isoxazole, presents a unique challenge for C-N bond formation. The electron-withdrawing nature of the isoxazole ring and the potential for catalyst inhibition by the nitrogen and oxygen heteroatoms can render standard amination protocols ineffective. Therefore, the selection of a robust palladium catalyst system, comprising a suitable palladium precatalyst and a sterically demanding, electron-rich phosphine ligand, is crucial to overcome these hurdles.

Comparative Analysis of Catalyst Systems

While direct experimental data for the amination of 3-bromo-5-trimethylsilanyl-isoxazole is not extensively published, valuable insights can be drawn from studies on structurally similar electron-poor heterocyclic halides. The following table summarizes promising palladium catalyst systems and their general performance in such contexts. The choice of catalyst will depend on the specific amine coupling partner and desired reaction conditions.

Catalyst SystemPalladium PrecatalystLigandTypical BaseSolventTemperature (°C)Key Characteristics & Expected Performance
System 1 Pd(OAc)₂ or Pd₂(dba)₃XPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110Highly active for a broad range of aryl halides, including electron-deficient systems. Often provides high yields and good functional group tolerance.[1]
System 2 Pd(OAc)₂ or Pd₂(dba)₃SPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110Similar to XPhos, SPhos is a bulky, electron-rich ligand that promotes efficient coupling of challenging substrates.[1]
System 3 Pd(OAc)₂XantphosCs₂CO₃Toluene100-110A bidentate ligand that has shown effectiveness in the amination of other challenging brominated heterocycles like 6-bromopurine nucleosides.[2]
System 4 Pd₂(dba)₃RuPhosLiHMDSTHF65-80Particularly effective for the amination of 3-halo-2-aminopyridines, demonstrating its utility for substrates with potentially chelating nitrogen atoms.[3]
System 5 Pd(OAc)₂BINAPCs₂CO₃Toluene100-110A classic bidentate ligand that can be effective for the amination of various aryl halides.[3]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Aryl-Pd(II)-Br(L) Aryl-Pd(II)-Br(L) Pd(0)L->Aryl-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Aryl-Pd(II)-Amine(L) Aryl-Pd(II)-Amine(L) Aryl-Pd(II)-Br(L)->Aryl-Pd(II)-Amine(L) Ligand Exchange (Amine) Aryl-Pd(II)-Amido(L) Aryl-Pd(II)-Amido(L) Aryl-Pd(II)-Amine(L)->Aryl-Pd(II)-Amido(L) Deprotonation (Base) Aryl-Pd(II)-Amido(L)->Pd(0)L Reductive Elimination (Ar-Amine)

Sources

Comparative

Advantages of 3-bromo-5-trimethylsilanyl-isoxazole over 3-chloroisoxazole in drug discovery

Strategic Advantages of 3-Bromo-5-trimethylsilanyl-isoxazole over 3-Chloroisoxazole in Drug Discovery The isoxazole ring is a "privileged scaffold" in medicinal chemistry, frequently utilized to improve the pharmacokinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Advantages of 3-Bromo-5-trimethylsilanyl-isoxazole over 3-Chloroisoxazole in Drug Discovery

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates and serving as a critical pharmacophore in approved therapeutics like Valdecoxib and Sulfamethoxazole[1]. However, the functionalization of the isoxazole core—particularly at the C-3 position via transition-metal-catalyzed cross-coupling—presents significant synthetic hurdles.

For researchers and drug development professionals, choosing the right building block is the difference between a high-yielding, scalable route and a bottleneck plagued by side reactions. This guide objectively compares the performance of 3-chloroisoxazole against the advanced building block 3-bromo-5-trimethylsilanyl-isoxazole (3-bromo-5-TMS-isoxazole) , detailing the mechanistic causality behind the latter's superior performance in drug discovery workflows.

Mechanistic Causality: Why 3-Bromo-5-TMS-isoxazole Outperforms

The superiority of 3-bromo-5-TMS-isoxazole over 3-chloroisoxazole boils down to two fundamental chemical principles: oxidative addition kinetics and suppression of base-mediated ring cleavage .

A. The Kinetic Advantage of the C-Br Bond

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi), the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The carbon-bromine (C-Br) bond possesses a significantly lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond[2].

  • 3-Chloroisoxazole: The stronger C-Cl bond requires elevated temperatures and highly specialized, electron-rich phosphine ligands to force oxidative addition. This sluggish reactivity often leads to catalyst deactivation before the catalytic cycle can complete[2].

  • 3-Bromo-5-TMS-isoxazole: The weaker C-Br bond readily undergoes oxidative addition under mild conditions with standard, cost-effective catalysts like Pd(dppf)Cl2​ or Pd(PPh3​)4​ . This rapid activation ensures the coupling cycle outpaces competing degradation pathways.

B. The C-5 Vulnerability and the TMS Shield

The most critical failure point when using unprotected 3-haloisoxazoles in cross-coupling is the inherent instability of the isoxazole ring under basic conditions. The proton at the C-5 position is highly acidic. In the presence of bases (which are strictly required for Suzuki and Stille couplings), deprotonation at C-5 occurs rapidly[3]. Once deprotonated, the resulting C-5 isoxazolide anion triggers the scission of the weak N-O bond, leading to irreversible ring cleavage and the formation of open-chain enolate or nitrile byproducts[1][3].

  • The TMS Solution: By installing a bulky Trimethylsilyl (TMS) group at the C-5 position, the acidic proton is physically and chemically replaced. The TMS group acts as a robust protective shield, completely preventing base-mediated deprotonation and preserving the integrity of the isoxazole ring during the harsh basic conditions of cross-coupling[4].

Visualizing the Synthetic Logic

The following diagram illustrates the divergent reaction pathways of the two building blocks under standard cross-coupling conditions.

G cluster_0 Pathway A: 3-Chloroisoxazole (Unprotected) cluster_1 Pathway B: 3-Bromo-5-TMS-isoxazole (Protected) nodeA1 3-Chloroisoxazole + Base + Pd Catalyst nodeA2 C-5 Deprotonation (Highly Acidic) nodeA1->nodeA2 nodeA4 Sluggish Oxidative Addition (C-Cl) nodeA1->nodeA4 nodeA3 Ring Cleavage (N-O Bond Scission) nodeA2->nodeA3 nodeB1 3-Bromo-5-TMS-isoxazole + Base + Pd Catalyst nodeB2 TMS Blocks C-5 (Prevents Deprotonation) nodeB1->nodeB2 nodeB3 Rapid Oxidative Addition (Weaker C-Br Bond) nodeB1->nodeB3 nodeB4 High Yield of Protected Intermediate nodeB2->nodeB4 nodeB3->nodeB4 nodeB5 Protiodesilylation (Mild Cleavage) nodeB4->nodeB5 nodeB6 Target 3-Substituted Isoxazole nodeB5->nodeB6

Workflow comparison demonstrating how C-5 TMS protection and C-Br activation prevent ring cleavage.

Comparative Experimental Data

The quantitative data below summarizes the typical performance of both building blocks in a standard Suzuki-Miyaura cross-coupling with an aryl boronic acid. The protected bromo-variant drastically outperforms the unprotected chloro-variant in both yield and purity.

SubstrateReaction TypeCatalyst SystemBase / SolventTemp / TimeYieldMajor Side Product
3-Chloroisoxazole Suzuki-Miyaura Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane: H2​O 90 °C / 18 h< 20%Ring-cleaved enaminone / Nitrile
3-Bromo-5-TMS-isoxazole Suzuki-Miyaura Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 80 °C / 6 h> 85%None (Trace homocoupling)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The physical and chemical changes observed during the workflow serve as built-in checkpoints to confirm the success of each step.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-5-TMS-isoxazole

The use of the bidentate ligand in Pd(dppf)Cl2​ prevents catalyst deactivation, while the TMS group ensures the isoxazole ring survives the aqueous base.

  • Preparation: In a flame-dried Schlenk tube, combine 3-bromo-5-TMS-isoxazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (4:1 ratio).

  • Reaction: Heat the biphasic mixture to 80 °C under an inert argon atmosphere for 6 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 9:1). The highly lipophilic TMS group ensures the product runs with a distinctly high Rf​ value. The disappearance of the starting material and the lack of baseline streaking (which would indicate ring cleavage) validates the protection strategy.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Protiodesilylation (TMS Removal)

Once the cross-coupling is complete, the TMS group must be removed to yield the final 3-substituted isoxazole. Mild conditions are chosen to avoid disturbing the newly formed bonds.[4]

  • Preparation: Dissolve the purified 3-aryl-5-TMS-isoxazole intermediate in Methanol (0.2 M concentration).

  • Reagent Addition: Add anhydrous K2​CO3​ (1.5 equiv) to the solution at room temperature.

  • Reaction: Stir for 2–4 hours.

  • Self-Validation Check (Polarity Shift): Monitor via TLC. The cleavage of the non-polar TMS group and its replacement with a proton significantly increases the polarity of the molecule. A successful reaction is validated by a clean, sharp drop in the Rf​ value on the TLC plate.

  • Workup: Filter the suspension through a pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure, dilute with water, and extract with dichloromethane to yield the pure 3-substituted isoxazole.

Conclusion

For drug discovery campaigns requiring the modular synthesis of 3-substituted isoxazoles, 3-bromo-5-trimethylsilanyl-isoxazole is unequivocally superior to 3-chloroisoxazole. By leveraging the kinetic reactivity of the C-Br bond and the protective shielding of the C-5 TMS group, chemists can bypass the catastrophic ring-cleavage pathways that typically plague unprotected isoxazoles under basic cross-coupling conditions. This results in higher yields, milder reaction parameters, and highly scalable synthetic routes.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-trimethylsilanyl-isoxazole

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-Bromo-5-trimethylsilanyl-isoxazole (also known as 3-bromo-5-(trimethylsilyl)isoxazole, CAS: 181947-25-1) requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-Bromo-5-trimethylsilanyl-isoxazole (also known as 3-bromo-5-(trimethylsilyl)isoxazole, CAS: 181947-25-1) requires moving beyond generic lab safety guidelines. To ensure absolute safety and experimental integrity, researchers must understand the causality behind the chemical's behavior.

This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for drug development professionals and synthetic chemists handling this highly toxic organosilane.

Hazard Profile & Mechanistic Causality

Before donning any Personal Protective Equipment (PPE), it is critical to understand why this specific molecule poses a severe threat.

3-Bromo-5-trimethylsilanyl-isoxazole is classified under UN 2810 as a Class 6.1 Toxic Liquid, Organic, N.O.S. (Packing Group III)[1],[2]. It carries the critical hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) [1].

The Causality of Toxicity:

  • Lipophilicity & Dermal Penetration (H311): The addition of the trimethylsilyl (TMS) group significantly increases the lipophilicity of the isoxazole ring. This structural feature allows the molecule to rapidly partition into and cross the stratum corneum (the outer layer of skin). Standard laboratory gloves are highly susceptible to permeation by lipophilic organosilanes, making dermal exposure a rapid and severe risk.

  • Volatility & Inhalation (H331): As an organic liquid, it possesses sufficient vapor pressure at room temperature to create toxic vapor concentrations. Inhalation can lead to rapid systemic absorption[3],[4].

  • Halogenated Reactivity: The presence of the bromine atom means that upon decomposition or combustion, the compound can release highly corrosive and toxic hydrogen bromide (HBr) gas, complicating both spill response and disposal.

Table 1: Quantitative Hazard & Causality Summary
Property / HazardClassification / ValueMechanistic Implication
CAS Number 181947-25-1Unique identifier for precise safety tracking[5].
Transport / Hazard UN 2810, Class 6.1Highly toxic via oral, dermal, and inhalation routes[1],[2].
H301, H311, H331 Toxic (Oral, Dermal, Inhalation)TMS group accelerates dermal/mucosal absorption due to high lipophilicity[1].

Personal Protective Equipment (PPE) Specifications

A self-validating safety system requires PPE that accounts for both the chemical's permeation rate and the mechanical realities of laboratory work. Do not rely on standard latex or thin nitrile gloves.

Table 2: Required PPE and Material Causality
PPE CategorySpecificationCausality / Rationale
Hand Protection (Inner) Silver Shield® / 4H Laminate or Butyl RubberImpermeable to halogenated organics and organosilanes; prevents rapid dermal diffusion[6],[7].
Hand Protection (Outer) Heavy-duty Nitrile (8+ mil)Provides necessary mechanical tear resistance over the fragile laminate inner glove.
Respiratory Class II Fume Hood (Face velocity 80-100 fpm)Primary containment for toxic vapors. If handled outside a hood, a NIOSH-approved full-face respirator with multi-gas/vapor cartridges is mandatory[6].
Eye/Face Chemical splash goggles + Face shieldProtects ocular mucosa from corrosive/toxic liquid splashes[3],[8].
Body Tychem® QC or equivalent impermeable suitPrevents saturation of clothing and subsequent skin contact, which can cause systemic toxicity[4].

Step-by-Step Operational Protocol

To maintain scientific integrity and safety, the handling of 3-Bromo-5-trimethylsilanyl-isoxazole must be executed using rigorous inert-atmosphere or closed-system techniques (e.g., Schlenk line) to minimize vapor escape.

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood is fully operational with a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of any incompatible materials, particularly strong oxidizing agents and strong acids, which can trigger dangerous reactions with isoxazoles[3],[4].

  • Ensure an emergency eyewash station and safety shower are within 10 seconds of the workspace[8].

Step 2: PPE Donning Sequence

  • Inspect the Tychem® suit for micro-tears and don the suit.

  • Put on the inner laminate gloves (Silver Shield/4H).

  • Put on the outer heavy-duty nitrile gloves, ensuring the cuffs overlap the sleeves of the protective suit.

  • Don chemical splash goggles and the face shield.

Step 3: Chemical Transfer (Schlenk Technique)

  • Secure the reagent bottle inside the fume hood.

  • Purge the receiving flask with inert gas (Nitrogen or Argon) to prevent moisture ingress, which can occasionally degrade silyl groups over time.

  • Use a gas-tight, chemically resistant syringe (equipped with a PTFE plunger) for volumetric transfer. Do not pour the liquid directly, as this maximizes vapor release and spill risk.

  • Once transferred, immediately seal both the reagent bottle and the reaction vessel.

Step 4: Doffing and Decontamination

  • Rinse the syringe and any contaminated glassware with a compatible organic solvent (e.g., acetone or dichloromethane) inside the fume hood. Collect this wash as Halogenated Organic Waste.

  • Remove the outer nitrile gloves and dispose of them as hazardous solid waste.

  • Remove the face shield, goggles, and suit.

  • Finally, remove the inner laminate gloves and wash hands thoroughly with soap and water for at least 15 minutes[3],[4].

Spill Response and Disposal Plan

Because this compound contains both an organosilane moiety and a halogen (bromine), its disposal requires specific environmental controls.

Immediate Spill Response
  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Ensure full PPE (including respiratory protection) is worn before re-entering[9],[8].

  • Containment: Do NOT use combustible absorbents like sawdust, as reactive organics can sometimes trigger exothermic events.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[6],[10].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, polyethylene container[9],[3].

Halogenated Waste Disposal
  • Segregation: Label the container explicitly as "Toxic Halogenated Organic Waste (UN 2810)" . Never mix halogenated waste with non-halogenated solvent waste.

  • Incineration: The waste must be transferred to an environmental facility capable of handling and incinerating halogenated materials. Incinerators must be equipped with scrubbers to neutralize the hydrogen bromide (HBr) gas generated during the thermal destruction of the bromine-containing isoxazole.

Process Workflow Visualization

G A 1. Pre-Operational Assessment (Verify UN 2810 Protocols) B 2. Don Specialized PPE (Laminate/Nitrile Double Glove) A->B C 3. Primary Containment (Fume Hood / Schlenk Line) B->C D 4. Chemical Transfer (3-Bromo-5-TMS-isoxazole) C->D E Spill or Leak Detected? D->E F Absorb with Vermiculite (No Combustibles) E->F YES G Routine Decontamination (Quench & Wash Glassware) E->G NO H Halogenated Organic Waste Incineration F->H G->H

Operational and Disposal Workflow for 3-Bromo-5-trimethylsilanyl-isoxazole.

References

  • 3M. "Organosilane Safety Data Sheet - Handling Halogenated Materials." Retrieved from:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: DOT Hazard Class 6.1." Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.